molecular formula C16H18BNO2 B11851514 (4-(4-(Dimethylamino)styryl)phenyl)boronic acid

(4-(4-(Dimethylamino)styryl)phenyl)boronic acid

Cat. No.: B11851514
M. Wt: 267.1 g/mol
InChI Key: NSJXEEVSFQVCCC-ONEGZZNKSA-N
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Description

(4-(4-(Dimethylamino)styryl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid group attached to a dimethylamino-substituted styryl phenyl ring. The presence of both the boronic acid and the dimethylamino groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Dimethylamino)styryl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general procedure involves the reaction of 4-(Dimethylamino)phenylboronic acid with a suitable styryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Dimethylamino)styryl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

Major products formed from these reactions include phenols, boronic esters, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of (4-(4-(Dimethylamino)styryl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. The dimethylamino group can also influence the electronic properties of the compound, enhancing its reactivity in certain reactions .

Properties

Molecular Formula

C16H18BNO2

Molecular Weight

267.1 g/mol

IUPAC Name

[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]boronic acid

InChI

InChI=1S/C16H18BNO2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(10-6-13)17(19)20/h3-12,19-20H,1-2H3/b4-3+

InChI Key

NSJXEEVSFQVCCC-ONEGZZNKSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)(O)O

Origin of Product

United States

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